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Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor

(GPCR) belonging to the P2Y family of purinergic receptors.[1][2][3] Initially identified as an

orphan receptor, it was deorphanized with the discovery of its activation by extracellular uridine

diphosphate (UDP)-sugars, most notably UDP-glucose.[1][4] P2Y14R is a member of the Gi-

coupled subfamily of P2Y receptors, which also includes P2Y12 and P2Y13.[5][6] It is broadly

expressed, with prominent levels in immune cells, epithelial tissues, and metabolic organs like

adipose tissue and the pancreas.[1][7][8] Emerging research has illuminated the critical role of

P2Y14R in a diverse array of physiological and pathophysiological processes, including innate

immunity, inflammation, metabolic regulation, and smooth muscle function.[7][8][9] This central

role in mediating cellular responses to danger signals, such as released UDP-glucose from

stressed or damaged cells, has positioned the P2Y14 receptor as an increasingly attractive

therapeutic target for inflammatory diseases, metabolic disorders, and potentially cancer.[6][10]

[11]

Molecular Profile and Signaling Mechanisms
Receptor Classification and Ligands
The P2Y14 receptor is a class A GPCR that couples primarily to the inhibitory Gαi/o subunit of

heterotrimeric G proteins.[2][12] This coupling is a hallmark of its function, leading to the

inhibition of adenylyl cyclase and subsequent downstream effects.[6]
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Agonists: The receptor is uniquely activated by UDP-sugars, which are typically found in the

intracellular space but can be released into the extracellular environment during cellular stress

or damage.[13][14]

Endogenous Agonists: The primary endogenous ligands include UDP-glucose, UDP-

galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine.[9][13] UDP has also been

identified as a potent agonist.[1][9]

Synthetic Agonists: Pharmacological tools such as MRS2690 have been developed to

selectively study P2Y14R function.[15]

Antagonists: The development of selective antagonists has been crucial for elucidating the

receptor's function and therapeutic potential. A notable example is the high-affinity, selective

antagonist 4-((4-(4-(tert-butyl)phenyl)thiazol-2-yl)amino)methyl)tetrahydropyran-4-carboxylic

acid (PPTN) and its derivatives.[9][11]

Signaling Pathways
Activation of the P2Y14 receptor initiates a cascade of intracellular signaling events that

mediate its diverse biological effects.

Canonical Gαi-Mediated Pathway: The primary signaling pathway involves the Gαi subunit

inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.[2][6] This reduction in cAMP attenuates the activity of

Protein Kinase A (PKA). In adipocytes, this pathway mediates an anti-lipolytic effect.[7][16]

Gβγ-Mediated Pathways: Upon G protein activation, the dissociated Gβγ subunits can

activate other effectors:

Phospholipase C (PLC): Gβγ subunits can activate PLC, leading to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.[1][2][17]

PI3-Kinase-γ (PI3Kγ): The receptor can engage PI3Kγ, a key regulator of cell migration

and inflammation.[2]

Other Downstream Pathways:
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RhoA Activation: In neutrophils, P2Y14R activation leads to the robust activation of the

small GTPase RhoA, which is critical for cytoskeleton rearrangement and chemotaxis.[13]

MAPK/ERK Activation: The receptor can stimulate the phosphorylation and activation of

the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, which is

involved in cell survival and gene transcription.[1][18]

STAT1 Activation: In macrophages, P2Y14 signaling can stimulate the expression and

phosphorylation of STAT1, a key inflammatory transcription factor.[2]
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Caption: Overview of P2Y14 Receptor signaling pathways.
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Tissue Distribution and Expression
The P2Y14 receptor exhibits a wide but distinct expression pattern, which underpins its diverse

physiological roles. Its high expression in immune cells and at mucosal barriers is consistent

with a key function in host defense and inflammation.[1]
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Tissue/Cell Type Expression Level Key Function(s) Reference(s)

Immune Cells

Neutrophils High

Chemotaxis, RhoA

activation, innate

immunity

[9][13]

Eosinophils High

Chemotaxis, allergic

inflammation (asthma,

colitis)

[18][19][20]

Mast Cells Present
Degranulation, allergic

responses
[1][15]

Macrophages Present

Inflammasome

activation, cytokine

production

[2][21]

Dendritic Cells High (immature)
Maturation and

migration
[1]

T-Lymphocytes Present

Modulation of

proliferation and

immune response

[2][12]

Hematopoietic Stem

Cells
Present

Regulation of

differentiation and

mobilization

[3][9][22]

Metabolic Tissues

Adipose Tissue

(Adipocytes)
High

Regulation of lipolysis,

glucose homeostasis
[7][16][23]

Pancreas (Islets) Present
Inhibition of insulin

secretion
[8][24]

Liver (Hepatic Stellate

Cells)
Present

Promotion of liver

fibrosis
[25]

Other Tissues
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Placenta Highest
Trophoblast cell

invasion
[1][22][23]

Gastrointestinal Tract High
Regulation of smooth

muscle function
[1][8][23]

Lungs (Epithelial

Cells)
Present

Chemokine (CXCL8)

secretion, innate

immunity

[1][2]

Brain (Glial Cells) Present
Neuro-immune

function
[1][3][17]

Physiological and Pathophysiological Roles
Role in Immunity and Inflammation
P2Y14R is a critical sensor in the innate immune system, responding to UDP-sugars released

from damaged cells to coordinate an inflammatory response.

Leukocyte Chemotaxis: A primary function of P2Y14R is directing the migration of immune

cells. Activation by UDP-glucose enhances the chemokinesis of eosinophils and promotes

chemotaxis in neutrophils, guiding them to sites of inflammation.[13][19] This is crucial in

inflammatory conditions like asthma and bacterial infections.

Allergic Asthma: In allergen-induced airway inflammation, UDP-glucose is released into the

airways, activating P2Y14R on eosinophils.[19][26] This activation amplifies eosinophil

recruitment, leading to airway hyperresponsiveness.[20] Studies in P2ry14-deficient mice

show significantly reduced airway eosinophilia, and small molecule antagonists of P2Y14R

can inhibit this process, highlighting a promising therapeutic avenue.[19][20][26]

Inflammatory Bowel Disease (IBD): P2RY14 mRNA expression is upregulated in the colonic

mucosa of patients with ulcerative colitis (UC).[18] The UDP-glucose/P2Y14R axis

exacerbates dextran sodium sulfate (DSS)-induced colitis in mice by prolonging eosinophil

lifespan and promoting their accumulation and activation in the large intestine.[18]

Gout: In this inflammatory arthritis, monosodium urate (MSU) crystals upregulate P2Y14R

expression in macrophages.[2] P2Y14R signaling facilitates the activation of the NLRP3
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inflammasome, contributing to the pathogenesis of gout.[2]

Mast Cell Degranulation: UDP-glucose and other P2Y14R agonists enhance antigen-

induced degranulation in mast cells, a key event in allergic reactions.[15]
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Caption: P2Y14R-mediated positive feedback loop in allergic asthma.
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Role in Metabolism and Homeostasis
P2Y14R has emerged as a key checkpoint in regulating whole-body energy balance.

Adipocyte Function and Obesity: P2Y14R is highly expressed in both human and mouse

adipocytes.[7][16] Its activation by UDP-glucose exerts a potent anti-lipolytic effect by

inhibiting cAMP production, thereby reducing the activity of lipolytic enzymes like ATGL and

HSL.[7] P2Y14R expression is significantly increased in the adipose tissue of obese human

subjects and correlates with BMI.[7] Adipocyte-specific knockout of P2Y14R in mice protects

them from high-fat diet-induced obesity, insulin resistance, and liver steatosis by enhancing

lipolysis, particularly during fasting.[7][16] This makes P2Y14R antagonists a potential

therapy for obesity and type 2 diabetes.[7]

Insulin Secretion: The receptor is expressed in pancreatic islets and its activation suppresses

glucose-stimulated insulin secretion.[8][27] P2Y14 knockout mice exhibit impaired glucose

tolerance, which is attributed to reduced insulin release from pancreatic islets.[8][24] This

suggests P2Y14R acts as a negative regulator of insulin secretion.

Liver Fibrosis: In the liver, UDP-sugars released from dying hepatocytes act as damage-

associated molecular patterns (DAMPs) that activate P2Y14R on hepatic stellate cells

(HSCs).[25] This activation promotes HSC proliferation and collagen production, driving the

progression of liver fibrosis. P2Y14 deficiency attenuates liver fibrosis in mouse models of

liver injury.[25]
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Caption: Role of P2Y14R in the inhibition of adipocyte lipolysis.

Key Experimental Methodologies
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The study of P2Y14R function relies on a combination of in vitro and in vivo techniques to

dissect its signaling pathways and physiological impact.

In Vitro Functional Assays
Chemotaxis (Transwell) Assay:

Cell Isolation: Isolate primary cells (e.g., neutrophils, eosinophils) from human blood or

mouse bone marrow.[13][19]

Apparatus: Use a migration chamber (e.g., Boyden chamber) with a porous membrane

separating upper and lower wells.

Procedure: Place cells in the upper chamber. Add the P2Y14R agonist (e.g., UDP-

glucose) to the lower chamber as a chemoattractant or to both chambers to assess

chemokinesis.

Incubation: Incubate for a defined period (e.g., 1-3 hours) to allow cell migration through

the membrane.

Quantification: Stain and count the cells that have migrated to the lower side of the

membrane using microscopy or flow cytometry.

cAMP Measurement Assay:

Cell Culture: Use cells endogenously expressing P2Y14R or a transfected cell line.

Stimulation: Pre-treat cells with an adenylyl cyclase activator like forskolin to elevate basal

cAMP levels.

Agonist Treatment: Concurrently or subsequently, treat cells with a P2Y14R agonist.

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a

competitive immunoassay, such as an ELISA-based kit.

Analysis: P2Y14R activation is observed as a dose-dependent inhibition of forskolin-

stimulated cAMP accumulation.[13]
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RhoA Activation (Pull-down) Assay:

Cell Treatment: Stimulate cells (e.g., neutrophils) with a P2Y14R agonist for a short

duration (e.g., 1-5 minutes).[13]

Lysis: Rapidly lyse the cells in a buffer that preserves GTP-bound proteins.

Pull-down: Incubate the cell lysate with beads coupled to a Rho-binding domain (e.g.,

Rhotekin-RBD), which specifically binds to the active, GTP-bound form of RhoA.

Western Blot: Elute the bound proteins from the beads and analyze the amount of pulled-

down RhoA via SDS-PAGE and Western blotting using a RhoA-specific antibody. An

increase in the signal indicates RhoA activation.[13]

In Vivo Models
Generation and Analysis of P2Y14 Knockout (KO) Mice:

Generation: Use CRISPR/Cas9 technology or targeted disruption of the P2ry14 locus in

embryonic stem cells to generate gene-deficient mice.[21][24]

Genotyping: Confirm the gene deletion in offspring via PCR and sequencing.

Phenotyping:

Immune Response: Challenge WT and KO mice with an inflammatory stimulus like

lipopolysaccharide (LPS). Analyze immune cell populations in blood, spleen, and

thymus by flow cytometry (FACS). Measure cytokine and chemokine levels in serum or

peritoneal lavage fluid by ELISA or qPCR.[21]

Metabolic Studies: Place mice on a high-fat diet to induce obesity. Perform oral and

intraperitoneal glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Measure

plasma levels of free fatty acids, insulin, and adipokines.[7][8]

Allergen-Induced Asthma Model:

Sensitization: Sensitize WT and P2ry14-deficient mice by intraperitoneal or intranasal

administration of an allergen (e.g., ovalbumin [OVA]) with an adjuvant (e.g., Aspergillus
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protease [ASP]).[19][20]

Challenge: After a period of time, challenge the mice by intranasal administration of the

allergen alone.

Analysis: At various time points post-challenge, perform bronchoalveolar lavage (BAL) to

collect airway fluid and cells. Quantify eosinophils and other leukocytes in the BAL fluid by

flow cytometry or differential cell counts. Measure UDP-sugar levels in BAL fluid by mass

spectrometry.[19] Assess airway hyperresponsiveness using a plethysmograph.
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Caption: High-level workflow for in vivo and in vitro P2Y14R studies.

Conclusion
The P2Y14 receptor has been established as a multifaceted signaling hub that translates

extracellular danger signals, in the form of UDP-sugars, into potent cellular responses. Its
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strategic expression on immune and metabolic cells places it at the crossroads of inflammation

and homeostasis. Research has clearly demonstrated its pro-inflammatory roles in conditions

like asthma and IBD, as well as its significant contribution to metabolic dysregulation in obesity

and diabetes. The detailed elucidation of its signaling pathways and the development of

selective pharmacological modulators have paved the way for targeting P2Y14R. Continued

investigation and the progression of P2Y14R antagonists into clinical studies hold considerable

promise for novel therapeutic interventions against a spectrum of chronic inflammatory and

metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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